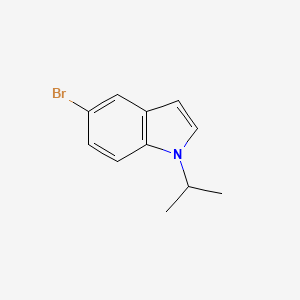
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-butadiene derivatives with functional groups is a key theme in these studies. For instance, the free-radical polymerization of 2-triethoxysilyl-1,3-butadiene is investigated, revealing that the bulky substituent at the 2-position significantly affects the polymerization behavior and the microstructure of the resulting polymer . Additionally, the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene with various olefins demonstrate the formation of zwitterions and cycloadducts as competing pathways, which are influenced by temperature and the nature of the reacting olefin .
Molecular Structure Analysis
The molecular structure of these 1,3-butadiene derivatives is crucial in determining their reactivity. The presence of electron-donating or withdrawing groups can lead to different reactivity patterns. For example, the bulky triethoxysilyl group in 2-triethoxysilyl-1,3-butadiene leads to a high 1,4-structure in the resulting polymer, which is different from other silyl-substituted butadienes . The zwitterionic intermediates formed in the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene are also indicative of the unique electronic structure of these molecules .
Chemical Reactions Analysis
The papers describe various chemical reactions involving 1,3-butadiene derivatives. The free-radical polymerization of 2-triethoxysilyl-1,3-butadiene results in a polymer with a high 1,4-structure content . The reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene with acrylonitrile and tetracyanoethylene lead to different products, such as cycloadducts and zwitterions, depending on the reaction conditions . Furthermore, the reaction between 1,2-diaza-1,3-butadienes and 3-dimethylaminopropenoates yields a variety of heterocyclic compounds, including pyrrolines, pyrroles, and oxazolines, through nucleophilic attack and subsequent ring closure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3-butadiene derivatives are influenced by their molecular structures. The glass transition temperature of the polymer derived from 2-triethoxysilyl-1,3-butadiene is reported to be -78 °C, which is a characteristic important for material applications . The reactivity ratios in copolymerization with styrene and the overall activation energy for polymerization are also determined, providing insight into the polymerization kinetics . The formation of zwitterions and cycloadducts in the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene suggests a complex balance between different reaction pathways, which is governed by the electronic properties of the molecules .
Aplicaciones Científicas De Investigación
Solvatochromic Behavior and Theoretical Investigation : A study explored the solvatochromic properties of 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (AMAPB), revealing its potential as a solvatochromic probe. The influence of solvent polarity on its absorption spectra was investigated, highlighting the compound's interaction with different solvents. This research provides insights into the solute-solvent interactions and the chemical properties of AMAPB, dependent on solvent polarity and hydrogen bonding capability (Elmsheeti et al., 2020).
Polymerization Studies : Another research focused on the polymerization of monomers containing functional silyl groups, including derivatives of 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene. This study explored the conditions for achieving living polymerization and the structural purity of the polymers obtained, providing valuable information for the synthesis of polymers with predictable molecular weights and specific structural characteristics (Hirao et al., 1998).
Synthesis of Pyrimidines : Research has been conducted on synthesizing pyrimidines from 2-trichloromethyl-4-dimethylamino-1,3-diaza-1,3-butadienes and electron-deficient acetylenes. This study contributes to the field of organic synthesis, demonstrating the potential of this compound in the formation of pyrimidines, which are significant in various chemical and pharmaceutical applications (Guzmán et al., 1992).
Cycloaddition Reactions : Another study investigated the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, yielding hydroxymethyl cyclohexenone. This research provides insight into the reactivity and potential applications of this compound in cycloaddition reactions, which are fundamental in organic synthesis (Kozmin et al., 2003).
Propiedades
IUPAC Name |
2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408599 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
CAS RN |
112556-64-6 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

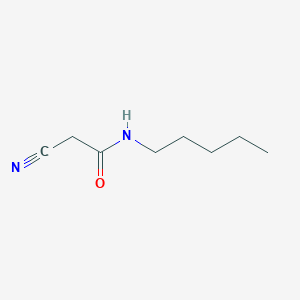
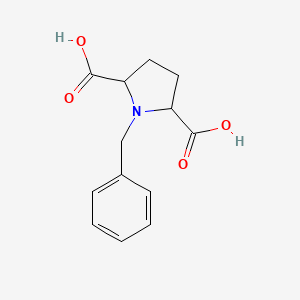

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
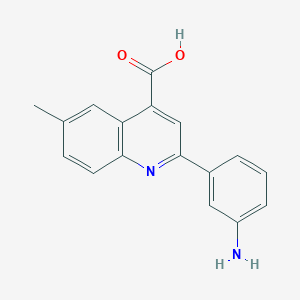
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
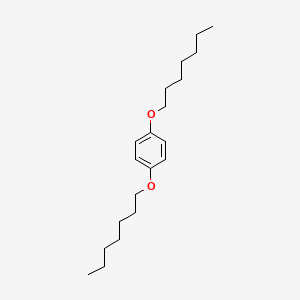
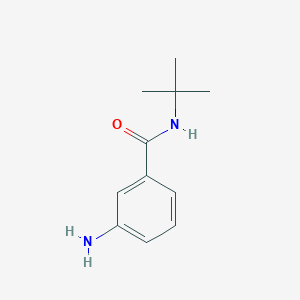
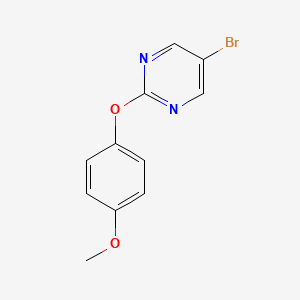
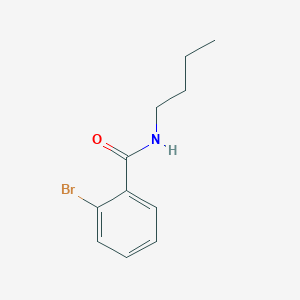
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
